molecular formula C8H9NO3 B080942 o-Hydroxyphenyl methylcarbamate CAS No. 10309-97-4

o-Hydroxyphenyl methylcarbamate

Cat. No. B080942
CAS RN: 10309-97-4
M. Wt: 167.16 g/mol
InChI Key: CEHPRGMPLPBMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04537986

Procedure details

155 g of gaseous methylamine were fed into a solution of 680 g of pyrocatechol carbonate and 555 g of triethylamine in 2.5 liters of methylene chloride at 5° C., with vigorous stirring. 500 g of 36% strength hydrochloric acid were then added and the product was filtered off with suction and washed with water. 801 g (96% of the expected amount) of pyrocatechol methylcarbamate of melting point 125° C. were obtained.
Quantity
155 g
Type
reactant
Reaction Step One
Name
pyrocatechol carbonate
Quantity
680 g
Type
reactant
Reaction Step Two
Quantity
555 g
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN.[C:3]([O:6][C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[OH:9])(=O)[OH:4].[CH2:14]([N:16](CC)CC)C.Cl>C(Cl)Cl>[CH3:14][NH:16][C:3]([O:6][C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[OH:9])=[O:4]

Inputs

Step One
Name
Quantity
155 g
Type
reactant
Smiles
CN
Step Two
Name
pyrocatechol carbonate
Quantity
680 g
Type
reactant
Smiles
C(O)(=O)OC=1C(O)=CC=CC1
Name
Quantity
555 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product was filtered off with suction
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)OC=1C(O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.